molecular formula C20H24N2OS B073252 Cinanserin CAS No. 1166-34-3

Cinanserin

Número de catálogo: B073252
Número CAS: 1166-34-3
Peso molecular: 340.5 g/mol
Clave InChI: RSUVYMGADVXGOU-BUHFOSPRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

La cinanserina ejerce sus efectos principalmente a través de su acción antagonista en los receptores 5-HT2A y 5-HT2C . Al unirse a estos receptores, inhibe la acción de la serotonina, un neurotransmisor involucrado en varios procesos fisiológicos. Además, la cinanserina inhibe la proteasa similar a 3C del SARS-CoV y el SARS-CoV-2, que es crucial para el proceso de replicación viral . Este doble mecanismo de acción convierte a la cinanserina en un compuesto de interés para la investigación neurológica y antiviral.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La cinanserina se puede sintetizar a través de un proceso de múltiples pasos. El material de partida, 2-aminotiofenol, se trata primero con isopropoxido de sodio para formar una sal de sodio. Este intermedio se hace reaccionar luego con varios haluros de alquilo o haluros de aminoalquilo para producir el producto deseado . Las condiciones de reacción típicamente implican temperatura ambiente y el uso de solventes como etanol o metanol.

Métodos de Producción Industrial

Si bien los métodos de producción industrial específicos para la cinanserina no están ampliamente documentados, el proceso de síntesis se puede escalar utilizando técnicas de síntesis orgánica estándar. Los pasos clave implican la formación de intermedios y sus reacciones posteriores en condiciones controladas para asegurar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

La cinanserina experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran cinanserina incluyen:

    Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.

    Agentes reductores: Como el borohidruro de sodio o el hidruro de aluminio y litio.

    Agentes sustituyentes: Como los halógenos o los agentes alquilantes.

Productos Mayores Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en los anillos aromáticos .

Aplicaciones Científicas De Investigación

Antiviral Properties

Inhibition of Coronaviruses

Cinanserin has been identified as an inhibitor of the 3C-like proteinase (3CLpro) of severe acute respiratory syndrome coronavirus (SARS-CoV). This enzyme is critical for viral replication, making it an attractive target for antiviral drug development. Studies have demonstrated that this compound effectively reduces SARS-CoV replication in vitro by binding to the 3CLpro enzyme and inhibiting its activity. The compound has shown a half-maximal inhibitory concentration (IC50) of approximately 125 μM against this enzyme and a median effective concentration (EC50) of around 20.61 μM in cell-based assays against SARS-CoV-2 .

Mechanism of Action

The mechanism by which this compound exerts its antiviral effects involves cation–π interactions with key residues in the substrate-binding pocket of the 3CLpro enzyme. This interaction disrupts the enzymatic activity essential for viral replication, thereby limiting the spread of the virus within host cells .

Pharmacological Applications

Serotonin Receptor Antagonism

This compound's primary role as a serotonin antagonist has implications for treating various psychiatric disorders. By blocking serotonin receptors, particularly 5-HT_2 receptors, this compound may help alleviate symptoms associated with mood disorders and anxiety. Its pharmacological profile suggests potential use in managing conditions such as depression and schizophrenia .

Research on Drug Dependence

This compound has also been studied for its effects on drug dependence. Research indicates that it can diminish contractile responses to opioids, suggesting a role in modulating opioid receptor activity. This property may offer insights into developing treatments for opioid addiction and withdrawal symptoms .

Data Summary

Application Area Details
Antiviral Activity Inhibits SARS-CoV 3CLpro; IC50 ~125 μM; EC50 ~20.61 μM against SARS-CoV-2
Serotonin Antagonism Targets 5-HT_2 receptors; potential use in mood disorders
Drug Dependence Modulates opioid receptor responses; potential application in addiction treatment

Case Studies

  • SARS-CoV Inhibition : A study conducted in vitro demonstrated that this compound significantly reduced viral replication by inhibiting the 3CLpro enzyme. The findings suggest that this compound could be repurposed as an antiviral agent against coronaviruses, especially during outbreaks like SARS and COVID-19 .
  • Psychiatric Disorders : Clinical trials from the 1960s indicated that this compound had beneficial effects on patients suffering from anxiety and depression, although further research is needed to establish its efficacy and safety profile in contemporary settings .

Comparación Con Compuestos Similares

La cinanserina se puede comparar con otros antagonistas del receptor de serotonina y compuestos antivirales:

La singularidad de la cinanserina radica en su doble función como antagonista del receptor de serotonina e inhibidor de las proteasas virales, lo que la convierte en un compuesto versátil para diversas aplicaciones de investigación.

Actividad Biológica

Cinanserin, a serotonin antagonist originally developed for the treatment of psychiatric disorders, has garnered attention for its potential antiviral properties, particularly against coronaviruses. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

This compound primarily acts as an antagonist at serotonin receptors, particularly the 5-HT2 receptor. However, recent studies have highlighted its role as an inhibitor of the 3C-like proteinase (3CLpro) of severe acute respiratory syndrome coronavirus (SARS-CoV) and related coronaviruses. The 3CLpro enzyme is crucial for viral replication, making it a significant target for antiviral drug development.

Key Findings:

  • Inhibition of 3CLpro : this compound binds to the active site of the SARS-CoV 3CLpro, inhibiting its enzymatic activity. The binding affinity was demonstrated through surface plasmon resonance technology, revealing an IC50 value of approximately 5 µM for the enzyme .
  • Antiviral Activity : In vitro studies have shown that this compound significantly reduces viral replication in cell cultures. The compound demonstrated a reduction in viral RNA and infectious particle levels by up to 4 log units at non-toxic concentrations, with IC50 values ranging from 19 to 34 µM .

Pharmacological Properties

This compound exhibits several pharmacological actions beyond its antiviral effects:

  • Serotonin Receptor Antagonism : As a serotonin antagonist, this compound can influence mood and anxiety disorders. Its pharmacological profile suggests potential applications in treating depression and anxiety-related conditions .
  • Antiviral Properties : The compound's ability to inhibit coronavirus replication positions it as a candidate for further research in the context of emerging viral infections such as SARS-CoV-2 .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Efficacy Against SARS-CoV :
    • A study conducted by Krebs et al. (2005) demonstrated that this compound effectively inhibits SARS-CoV replication in vitro. The research utilized a replicon system based on HCoV-229E and quantitative assays with infectious SARS-CoV to confirm its antiviral properties .
  • Potential Applications in COVID-19 :
    • Given the structural similarities between SARS-CoV and SARS-CoV-2, this compound's inhibitory effects on 3CLpro suggest a potential role in COVID-19 treatment strategies. Further research is necessary to evaluate its efficacy against the current pandemic virus .

Data Summary

The following table summarizes key experimental findings related to this compound's biological activity:

Study Target IC50 (µM) Effect
Krebs et al. (2005)SARS-CoV 3CLpro5Inhibition of enzymatic activity
Krebs et al. (2005)SARS-CoV replication19 - 34Reduction of viral RNA and particles

Propiedades

IUPAC Name

(E)-N-[2-[3-(dimethylamino)propylsulfanyl]phenyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-22(2)15-8-16-24-19-12-7-6-11-18(19)21-20(23)14-13-17-9-4-3-5-10-17/h3-7,9-14H,8,15-16H2,1-2H3,(H,21,23)/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUVYMGADVXGOU-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCSC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54-84-2 (mono-hydrochloride)
Record name Cinanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30859588
Record name (2E)-N-(2-{[3-(Dimethylamino)propyl]sulfanyl}phenyl)-3-phenylacrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1166-34-3, 33464-86-7
Record name Cinanserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001166343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SQ 16167
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033464867
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-[[3-(Dimethylamino)propyl]thio]phenyl]-3-phenyl-2-propenamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CINANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI6J9OY7A3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinanserin
Reactant of Route 2
Reactant of Route 2
Cinanserin
Reactant of Route 3
Reactant of Route 3
Cinanserin
Reactant of Route 4
Reactant of Route 4
Cinanserin
Reactant of Route 5
Reactant of Route 5
Cinanserin
Reactant of Route 6
Reactant of Route 6
Cinanserin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.